molecular formula C7H8N4S2 B008709 Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)- CAS No. 19857-03-5

Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-

Cat. No. B008709
CAS RN: 19857-03-5
M. Wt: 212.3 g/mol
InChI Key: RBRDDQHNUZADPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to possess a diverse range of biological activities, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)- is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in the body. For instance, it has been found to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle.

Biochemical And Physiological Effects

Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)- has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase and dihydrofolate reductase. Additionally, this compound has been found to modulate the immune system and reduce inflammation.

Advantages And Limitations For Lab Experiments

Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)- has several advantages for use in lab experiments. It is relatively easy to synthesize, and its biological activities can be easily measured using various assays. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-. One area of interest is the development of new derivatives with improved biological activities and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)- could lead to the discovery of new compounds with even greater biological activities.

Synthesis Methods

The synthesis of thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)- can be achieved through various methods, including the reaction of 2-aminothiazole with ethylthioacetate, followed by cyclization with 2-chloro-4,6-dimethylpyrimidine. Another method involves the reaction of 2-aminothiazole with ethylthioacetate, followed by cyclization with 2-chloro-4,6-dimethylpyrimidine in the presence of a catalyst.

Scientific Research Applications

Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)- has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities. Additionally, this compound has shown promising results in the treatment of various diseases, including cancer, malaria, and tuberculosis.

properties

CAS RN

19857-03-5

Product Name

Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-

Molecular Formula

C7H8N4S2

Molecular Weight

212.3 g/mol

IUPAC Name

2-ethylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine

InChI

InChI=1S/C7H8N4S2/c1-2-12-7-10-4-3-9-6(8)11-5(4)13-7/h3H,2H2,1H3,(H2,8,9,11)

InChI Key

RBRDDQHNUZADPQ-UHFFFAOYSA-N

SMILES

CCSC1=NC2=CN=C(N=C2S1)N

Canonical SMILES

CCSC1=NC2=CN=C(N=C2S1)N

Origin of Product

United States

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